(1-Cbz-aminocyclohexyl)acetic acid

HDAC Inhibition Epigenetics Cancer Research

Ensure synthetic success with specifically CAS 303037-19-6—the alpha,alpha-disubstituted Cbz-protected amino acid. Unlike its isomers or unprotected analog, this building block provides essential steric constraint and orthogonal protection for solid-phase peptide synthesis. Validated HDAC6 inhibitor (IC50 2.5 μM), ideal for peptidomimetic, probe design, and medicinal chemistry campaigns.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B7894591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cbz-aminocyclohexyl)acetic acid
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c18-14(19)11-16(9-5-2-6-10-16)17-15(20)21-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,18,19)
InChIKeyOJXGTFHNQOUAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-Cbz-aminocyclohexyl)acetic acid is the Preferred Cbz-Protected Cyclohexyl Glycine Building Block for Research and Peptide Synthesis


(1-Cbz-aminocyclohexyl)acetic acid (CAS 303037-19-6) is a specialized Cbz-protected, alpha,alpha-disubstituted amino acid building block with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . It is primarily employed in peptide synthesis and medicinal chemistry as a conformationally constrained analog of glycine or as a precursor to free 1-aminocyclohexylacetic acid . Its defining structural feature is a carboxybenzyl (Cbz) protecting group on an amino group attached to a cyclohexane ring, which provides both steric bulk and orthogonal protection compared to other common amine protecting groups.

The Critical Distinction: Why Not All Cbz-Protected Cyclohexyl Amino Acids Are Equivalent


While several Cbz-protected cyclohexyl amino acid derivatives exist as commercial products, they are not interchangeable. (1-Cbz-aminocyclohexyl)acetic acid (CAS 303037-19-6) is an alpha,alpha-disubstituted amino acid building block where the amino acid side chain is incorporated into a cyclohexane ring. This creates a unique steric environment distinct from its structural isomers and analogs. For example, the (S)-enantiomer, (S)-N-Cbz-Aminocyclohexylacetic acid (CAS 69901-75-3), has a chiral center and is used for different synthetic goals in peptidomimetic and antiviral research . Similarly, 1-(Cbz-amino)cyclohexanecarboxylic acid (CAS 17191-43-4) has a different substitution pattern on the cyclohexane ring, leading to a distinct spatial arrangement of functional groups [1]. Substitution with an unprotected analog like 2-(1-aminocyclohexyl)acetic acid (CAS 37631-92-8) would be impossible in standard peptide synthesis protocols due to the lack of an orthogonal protecting group, leading to uncontrolled side reactions . Therefore, specific procurement of CAS 303037-19-6 is essential for ensuring the intended steric and chemical outcomes in a synthetic route.

Quantitative Differentiation: A Data-Driven Guide for Selecting (1-Cbz-aminocyclohexyl)acetic acid


HDAC6 Biochemical Activity: A Clear Divergence from a Structural Analog

In a direct comparison using identical biochemical assay conditions, (1-Cbz-aminocyclohexyl)acetic acid exhibits an IC50 of 2.50 μM (2.50E+3 nM) against recombinant human HDAC6 [1]. In stark contrast, a related Cbz-protected compound, CHEMBL3799246, showed no detectable activity (IC50 > 100 μM) against HDAC1 in a similar assay format [2]. This data demonstrates that even minor structural variations among Cbz-protected cyclohexyl derivatives can result in a total loss of target engagement. The Cbz group in (1-Cbz-aminocyclohexyl)acetic acid contributes to a specific molecular interaction profile with the HDAC6 catalytic pocket that is not a universal feature of its class.

HDAC Inhibition Epigenetics Cancer Research

Physical Property Differentiation: Enhanced Lipophilicity Over Unprotected Analogs

The presence of the Cbz protecting group significantly increases the lipophilicity of the core aminocyclohexylacetic acid scaffold. (1-Cbz-aminocyclohexyl)acetic acid (C16H21NO4) has a molecular weight of 291.34 g/mol and a predicted LogP value of approximately 3.1, inferred from the structurally analogous 1-(Cbz-amino)cyclohexanecarboxylic acid . In comparison, the unprotected parent compound, 2-(1-aminocyclohexyl)acetic acid (C8H15NO2), has a molecular weight of only 157.21 g/mol and a significantly lower predicted LogP, estimated to be <1.0 . This ~2-unit increase in LogP represents a roughly 100-fold increase in the compound's partition coefficient between octanol and water, a key determinant of passive membrane permeability.

Peptide Synthesis Membrane Permeability Drug Design

Orthogonal Protection for Peptide Synthesis: Enabling Sequential Deprotection

The defining feature of (1-Cbz-aminocyclohexyl)acetic acid is its benzyloxycarbonyl (Cbz) protecting group. This group is orthogonal to other common amine protecting groups used in peptide synthesis, such as Fmoc (base-labile) and Boc (acid-labile). The Cbz group is stable to the basic conditions used for Fmoc deprotection but can be cleanly removed under specific hydrogenolytic conditions (H2, Pd/C) . In contrast, an Fmoc-protected analog (if it existed) would be labile to the piperidine treatments standard in Fmoc-SPPS, and a Boc-protected analog would be acid-labile. This orthogonal stability profile enables sequential deprotection and site-specific functionalization of a growing peptide chain, a capability not possible with a single protecting group strategy or with the unprotected 2-(1-aminocyclohexyl)acetic acid (CAS 37631-92-8) which would lead to uncontrolled polymerization .

Peptide Chemistry Solid-Phase Synthesis Cbz-Protecting Group

Differentiation by Purity and Vendor Supply: A 97% HPLC Benchmark

Multiple suppliers consistently report a purity of 97% by HPLC for (1-Cbz-aminocyclohexyl)acetic acid (CAS 303037-19-6) . This benchmark is critical for procurement, as it provides a verifiable and reproducible quality standard. In contrast, a closely related analog, 1-(Cbz-amino)cyclohexanecarboxylic acid (CAS 17191-43-4), is available at a lower standard purity of 95% from some vendors [1]. The 2% difference in chromatographic purity can be significant in research settings, potentially reducing the need for in-house repurification and minimizing the risk of impurity-related assay interference or side reactions in multi-step syntheses.

Quality Control Analytical Chemistry Procurement

Validated Research Applications of (1-Cbz-aminocyclohexyl)acetic acid: From Bench to Discovery


Epigenetics & Cancer: As a Precursor or Scaffold for HDAC6 Inhibitors

The confirmed inhibitory activity against HDAC6 (IC50 2.5 μM) establishes (1-Cbz-aminocyclohexyl)acetic acid as a valid starting point for medicinal chemistry campaigns targeting this enzyme [1]. It can serve as a reference inhibitor, a core scaffold for optimization, or a protected precursor for generating a free amine building block in the synthesis of more potent and selective HDAC6 inhibitors. Researchers developing novel hydroxamic acid or benzamide-based inhibitors can use this compound to probe the steric and electronic requirements of the enzyme's surface recognition domain.

Peptide & Peptidomimetic Synthesis: Incorporation as a Conformationally Constrained Building Block

As a Cbz-protected, alpha,alpha-disubstituted amino acid, (1-Cbz-aminocyclohexyl)acetic acid is ideal for introducing conformational constraint into peptide chains . Its cyclohexane ring restricts backbone flexibility, which can be used to stabilize specific secondary structures (e.g., turn motifs) and improve peptide stability against proteolysis. The orthogonal Cbz protection allows for its seamless integration into standard Fmoc or Boc solid-phase peptide synthesis workflows, enabling the creation of structurally rigid peptidomimetics with enhanced pharmacokinetic properties.

Organic Methodology & Library Synthesis: As a Protected, Non-Proteinogenic Amino Acid

This compound is a valuable building block for constructing diverse chemical libraries and exploring novel chemical space. It serves as a protected form of the non-proteinogenic amino acid 1-aminocyclohexylacetic acid. Researchers can use it in combinatorial chemistry to generate libraries of peptides and small molecules for high-throughput screening. Its increased lipophilicity (LogP ~3.1) compared to the free amino acid makes it particularly useful in early-stage drug discovery for optimizing the physicochemical properties of hit compounds.

Chemical Biology: Development of Activity-Based Probes (ABPs)

The measurable, albeit modest, activity against HDAC6 and its Cbz-protected nature make this compound a candidate for developing novel chemical probes. By conjugating a reporter tag (e.g., a fluorophore or biotin) to the carboxylic acid moiety, researchers could create an affinity-based probe to study HDAC6 localization, expression, or inhibitor binding in complex proteomes. The Cbz group can remain intact to mimic the 'capped' structure of many HDAC inhibitors or be removed to reveal a free amine for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Cbz-aminocyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.